molecular formula C22H27N3O3S B14942280 Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate

Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate

Cat. No.: B14942280
M. Wt: 413.5 g/mol
InChI Key: PSINFDKEZMRELH-UHFFFAOYSA-N
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Description

Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyphenyl group, and a benzoate ester. Its multifaceted nature makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes.

    Introduction of the Methoxyphenyl Group: This step involves the use of methoxyphenylamine, which reacts with the piperidine derivative under controlled conditions.

    Formation of the Carbonothioyl Group: This involves the reaction of the intermediate compound with carbon disulfide and an appropriate base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Ethyl 4-[({4-[(4-methoxyphenyl)amino]piperidin-1-yl}carbonothioyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl (4-methoxyphenyl)acetate: This compound shares the methoxyphenyl group but lacks the piperidine and carbonothioyl groups, making it less complex.

    Ethyl (4-methoxyphenyl)sulfonylaminoacetate: This compound has a similar structure but includes a sulfonyl group instead of the carbonothioyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-[[4-(4-methoxyanilino)piperidine-1-carbothioyl]amino]benzoate

InChI

InChI=1S/C22H27N3O3S/c1-3-28-21(26)16-4-6-18(7-5-16)24-22(29)25-14-12-19(13-15-25)23-17-8-10-20(27-2)11-9-17/h4-11,19,23H,3,12-15H2,1-2H3,(H,24,29)

InChI Key

PSINFDKEZMRELH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)NC3=CC=C(C=C3)OC

Origin of Product

United States

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